Dovitinib: A Multi-Targeted Tyrosine Kinase Inhibitor with Broad-Spectrum Antineoplastic Activity
Dovitinib: A Multi-Targeted Tyrosine Kinase Inhibitor with Broad-Spectrum Antineoplastic Activity
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Dovitinib (TKI258; CHIR-258) is a potent, orally active, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary mechanism of action involves the simultaneous targeting of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[3][4] This technical guide provides an in-depth exploration of the antineoplastic properties of the unlabeled compound Dovitinib, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, preclinical efficacy across various cancer models, and established methodologies for its evaluation.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
Dovitinib exerts its anticancer effects by inhibiting a specific spectrum of RTKs, primarily focusing on Class III (e.g., FLT3, c-Kit), Class IV (fibroblast growth factor receptors, FGFRs), and Class V (vascular endothelial growth factor receptors, VEGFRs) RTKs.[5] It also demonstrates potent inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[3][5] The simultaneous inhibition of these pathways disrupts critical processes for tumor survival and progression.
The rationale behind this multi-targeted approach lies in the complexity of cancer biology, where tumors often rely on redundant signaling pathways for their growth.[6] By blocking multiple key nodes, Dovitinib can potentially overcome resistance mechanisms that arise from the activation of alternative signaling cascades.[7]
Key Kinase Inhibition Profile
Dovitinib exhibits potent inhibitory activity against a range of kinases, with IC50 values in the nanomolar range.
| Target Kinase | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 36 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Data sourced from MedchemExpress.[1]
Signaling Pathway Inhibition
Dovitinib's therapeutic potential stems from its ability to disrupt key signaling cascades downstream of its target RTKs. The inhibition of FGFR, VEGFR, and PDGFR signaling pathways collectively impacts tumor cell proliferation, survival, and angiogenesis.
Caption: Dovitinib's multi-targeted inhibition of FGFR, VEGFR, and PDGFR.
Preclinical Antineoplastic Activity: A Broad Spectrum of Efficacy
Dovitinib has demonstrated significant antitumor potential in a variety of preclinical cancer models, both in vitro and in vivo.
In Vitro Studies
Dovitinib has shown potent growth inhibitory effects across a range of cancer cell lines.
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Colorectal Cancer | Various KRAS/BRAF mutant & wild-type lines | Significant anti-tumor activity, particularly in KRAS/BRAF wild-type cells. Inhibition of PI3K-AKT and RAS-RAF-ERK pathways. | [6] |
| Breast Cancer | FGFR1- and FGFR2-amplified lines | Inhibition of proliferation in FGFR-amplified, but not FGFR-normal, cell lines. | [8][9] |
| Lung Adenocarcinoma | RET-rearranged LC-2/ad cells | Induced G0-G1 cell-cycle arrest and apoptosis through selective inhibition of RET kinase activity and ERK1/2 signaling. | [10] |
| Melanoma | BRAF mutant lines (including vemurafenib-resistant) | Inhibited growth and clonogenicity. | [7] |
| Gastric Cancer | MKN-45 | Demonstrated antiproliferative and antiangiogenic effects. | [11] |
| Multiple Myeloma | FGFR3-expressing lines | Induced apoptosis. | [2] |
In Vivo Studies
The antitumor activity of Dovitinib has been corroborated in various xenograft models.
| Cancer Type | Xenograft Model | Key Findings | Reference(s) |
| Colorectal Cancer | LoVo and HT-29 xenografts | Reduced p-ERK-positive cells. | [6] |
| Breast Cancer | FGFR1-amplified HBCx2 xenograft | Inhibited tumor growth. | [8][9] |
| Lung Adenocarcinoma | LC-2/ad tumor xenograft | Strong antitumor effect. | [10] |
| Gastric Cancer | MKN-45 subcutaneous xenografts | Significant tumor growth inhibition, enhanced when combined with nab-paclitaxel. Reduced tumor weight by 73% as a monotherapy. | [11] |
| Multiple Myeloma | FGFR3 multiple myeloma xenograft | Significant tumor growth inhibition (48-94% depending on dose) and induction of apoptosis. | [2] |
| Hepatocellular Carcinoma | Hepatocellular carcinoma xenograft | 97-98% tumor growth inhibition at 50 and 75 mg/kg doses. | [2] |
| Renal Cell Carcinoma | Tumorgraft model | Showed greater activity than sunitinib and sirolimus. | [12] |
Mechanisms of Resistance and Combination Strategies
As with many targeted therapies, acquired resistance to Dovitinib can emerge. In RET-rearranged lung adenocarcinoma, activation of the Src kinase pathway has been identified as a potential resistance mechanism.[10] This finding suggests that combination therapies targeting Src could be a viable strategy to overcome resistance.[10]
Furthermore, studies in BRAF-mutant melanoma have shown that combining Dovitinib with inhibitors of the MAPK and PI3K/AKT pathways can lead to enhanced antitumor effects, particularly in vemurafenib-resistant models.[7] This highlights the potential of Dovitinib as a valuable component of combination regimens to combat drug resistance.[7]
Experimental Protocols for the Evaluation of Dovitinib
To facilitate further research into the antineoplastic properties of Dovitinib, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Dovitinib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Dovitinib (TKI258)
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of Dovitinib in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dovitinib that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Target Modulation
This protocol is used to assess the effect of Dovitinib on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Dovitinib (TKI258)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-phospho-AKT, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Dovitinib at various concentrations for a specified time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Dovitinib.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Dovitinib (TKI258)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Dovitinib orally (e.g., by gavage) at the desired dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Caption: Workflow for an in vivo xenograft tumor model.
Conclusion
Dovitinib is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action and demonstrated antineoplastic activity across a broad range of preclinical cancer models. Its ability to simultaneously inhibit key signaling pathways involved in tumor growth and angiogenesis provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of Dovitinib and to identify patient populations most likely to benefit from this targeted therapy.
References
-
Lee, S. H., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. PLoS One, 10(10), e0139203. [Link]
-
Kim, K. B., et al. (2016). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. Molecules and Cells, 39(5), 389–395. [Link]
-
Bearss, D. J., et al. (2018). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 19(11), 1038–1047. [Link]
-
Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238–2248. [Link]
-
André, F., et al. (2013). Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer. Clinical Cancer Research, 19(13), 3693–3702. [Link]
-
Porta, C., Giglione, P., Liguigli, W., & Paglino, C. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(1), 39–50. [Link]
-
Held, M. A., et al. (2013). The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors. PLoS One, 8(8), e73334. [Link]
-
André, F., et al. (2013). Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. Clinical Cancer Research, 19(13), 3693-3702. [Link]
-
Medscape. (n.d.). dovitinib (Pending FDA Approval). Retrieved from [Link]
-
Kim, K. B., et al. (2011). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Clinical Cancer Research, 17(23), 7451-7461. [Link]
-
Taylor & Francis. (n.d.). Dovitinib – Knowledge and References. Retrieved from [Link]
-
Soria, J. C., et al. (2013). Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. Journal of Clinical Oncology, 31(15_suppl), 2588-2588. [Link]
-
Richi Cure. (n.d.). Dovitinib. Retrieved from [Link]
-
Chen, Y., & Mager, D. E. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 353-364. [Link]
-
Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]
-
Lee, J. L., et al. (2015). Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05). Investigational New Drugs, 33(4), 980-988. [Link]
-
Cancer Research UK. (2014, December 11). A trial looking at dovitinib for breast cancer that has spread. [Link]
-
Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238-48. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Li, Y., et al. (2017). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry, 128, 143-160. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Sivanand, S., et al. (2012). A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma. The American Journal of Pathology, 180(4), 1365–1372. [Link]
-
Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET- Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238-2248. [Link]
-
Li, Y., et al. (2017). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry, 128, 143-160. [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Medicilon. (2024, August 8). Cell Line Derived Xenograft (CDX) Models for Preclinical Research [Video]. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
